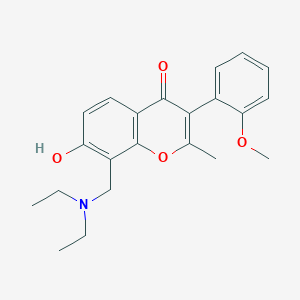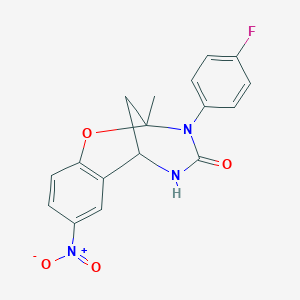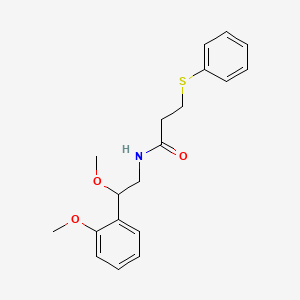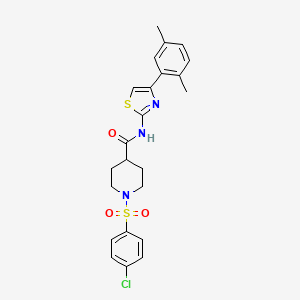
(2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine, also known as MP3, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP3 belongs to the class of compounds known as monoamine oxidase inhibitors (MAOIs), which are known to have antidepressant and anxiolytic effects. In
Wirkmechanismus
The mechanism of action of (2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine involves the inhibition of MAO, which is an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of MAO, (2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine increases the levels of these neurotransmitters in the brain, which can lead to an improvement in mood and a reduction in anxiety.
Biochemical and Physiological Effects:
(2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which can lead to an improvement in mood and a reduction in anxiety. It has also been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine in lab experiments is its specificity for inhibiting MAO. This allows for a more targeted approach in studying the effects of MAO inhibition on neurotransmitter levels and mood. However, one limitation of using (2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine is its potential toxicity at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
For research on (2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine could include studying its potential therapeutic effects in other neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research could be done to optimize the synthesis method of (2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine to improve its efficiency and reduce its toxicity. Finally, the development of new MAO inhibitors with improved specificity and safety profiles could also be an area of future research.
In conclusion, (2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine is a promising compound that has shown potential therapeutic effects in the treatment of depression and anxiety disorders. Its mechanism of action involves the inhibition of MAO, which leads to an increase in neurotransmitter levels in the brain. While there are limitations to its use in lab experiments, further research on (2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine could lead to the development of new treatments for neurological disorders.
Synthesemethoden
The synthesis of (2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine involves the reaction of 2-methylpyridine-3-carbaldehyde with (S)-(-)-1-phenylethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through column chromatography to obtain pure (2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine.
Wissenschaftliche Forschungsanwendungen
(2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine has been studied for its potential therapeutic effects in the treatment of depression and anxiety disorders. It has been shown to inhibit the activity of MAO, which is an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of MAO, (2S)-2-Methyl-3-pyridin-3-ylpropan-1-amine increases the levels of these neurotransmitters in the brain, which can lead to an improvement in mood and a reduction in anxiety.
Eigenschaften
IUPAC Name |
(2S)-2-methyl-3-pyridin-3-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-8(6-10)5-9-3-2-4-11-7-9/h2-4,7-8H,5-6,10H2,1H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKUGXSNSOEEGF-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CC=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CN=CC=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2631304.png)
![Tert-butyl N-[2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]carbamate](/img/structure/B2631305.png)

![N-(2,4-dichlorophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2631307.png)
![(E)-N-benzyl-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2631310.png)
![4-(2-fluorophenyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2631311.png)

![2-Cyclopropyl-5-[(4-pyridazin-3-ylpiperazin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2631313.png)





